molecular formula C17H14FN3O2S B13357735 2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

Cat. No.: B13357735
M. Wt: 343.4 g/mol
InChI Key: LCZCGHKHOCLEOP-DJKKODMXSA-N
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Description

2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a benzaldehyde moiety, and a thiazolyl hydrazone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzyl alcohol with benzaldehyde in the presence of a suitable catalyst to form 2-[(4-Fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 4-oxo-4,5-dihydro-1,3-thiazol-2-yl hydrazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Advanced techniques such as continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Fluorobenzyl)oxy]benzaldehyde
  • 2-[(3-Fluorobenzyl)oxy]benzaldehyde
  • 4-(5-Nitro-2-furyl)benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

Uniqueness

Compared to similar compounds, 2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is unique due to its specific substitution pattern and the presence of both fluorobenzyl and thiazolyl hydrazone groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

(2Z)-2-[(E)-[2-[(4-fluorophenyl)methoxy]phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14FN3O2S/c18-14-7-5-12(6-8-14)10-23-15-4-2-1-3-13(15)9-19-21-17-20-16(22)11-24-17/h1-9H,10-11H2,(H,20,21,22)/b19-9+

InChI Key

LCZCGHKHOCLEOP-DJKKODMXSA-N

Isomeric SMILES

C1C(=O)N/C(=N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)F)/S1

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)F)S1

Origin of Product

United States

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